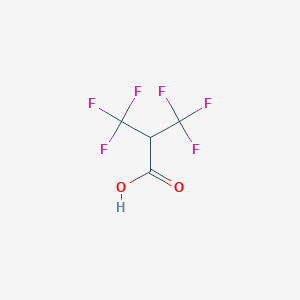
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is a white crystalline powder . It is an organic compound that belongs to the class of organofluorides . The molecular formula of this compound is C4H2F6O2 .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid can be represented by the SMILES stringOC(=O)C(C(F)(F)F)C(F)(F)F . This indicates that the molecule consists of a carboxylic acid group (-COOH) attached to a carbon atom, which is further connected to a trifluoromethyl group (-CF3) and a difluoromethyl group (-CHF2). Physical And Chemical Properties Analysis
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid is a white crystalline powder . It has a melting point range of 49°C to 53°C . The molecular weight of this compound is 196.05 g/mol .Applications De Recherche Scientifique
Conformational Analysis : The compound exhibits rich conformational landscapes, as revealed through high-resolution spectroscopic studies. The rotational spectrum of this acid was measured using chirped-pulse and narrow-band cavity-based Fourier transform microwave spectrometers. Quantum chemical calculations confirmed the structures of two dominant conformers, both taking the Z form of the carboxylic acid group (Thomas et al., 2016).
Complex Formation with Formic Acid : A study on the complex of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid with formic acid was conducted. The rotational spectra of this complex were measured, and the conformational landscape was explored. One stable heterodimer conformer was observed, providing insights into hydrogen bonding and the conformational preferences of such complexes (Thomas et al., 2018).
Application in MRI Agents : Poly(ethylene-glycol)-based fluorinated esters, derivatives of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid, have been synthesized and investigated as MRI agents. These novel polymers show potential due to their solubility in water and distinct 19F NMR signal characteristics (Rossi et al., 2011).
Reactions with Nucleophiles : The compound has been used in reactions with various nucleophiles, leading to the formation of diverse trifluoromethyl-containing heterocyclic compounds. This highlights its utility in synthetic chemistry, particularly in creating N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).
Biotransformation Studies : Studies on the biotransformation of related fluorocarbons have provided insights into metabolic pathways. For instance, the metabolism of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether to various products, including 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid, was investigated, shedding light on potential metabolic processes involving 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid (Spracklin & Kharasch, 1996).
Safety And Hazards
This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1(2(11)12)4(8,9)10/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAYTICAPHWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327679 | |
| Record name | 2H-Perfluoroisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid | |
CAS RN |
564-10-3 | |
| Record name | 2H-Perfluoroisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Hexafluoro(2-methylpropanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

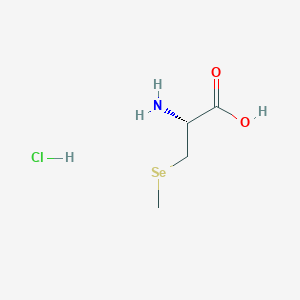
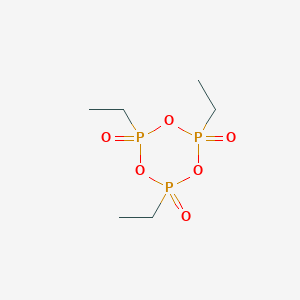
![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

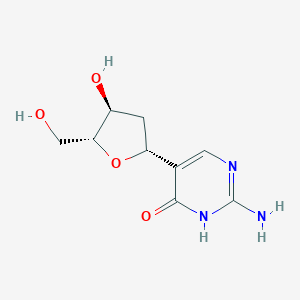
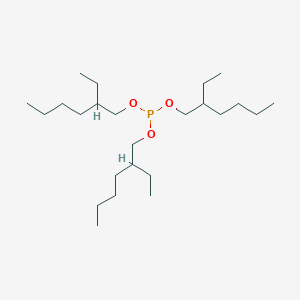
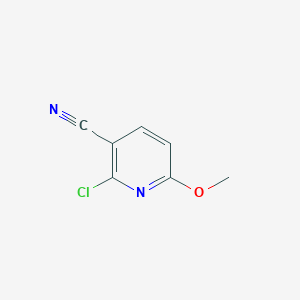

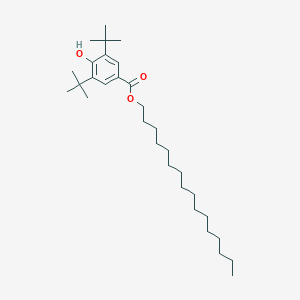

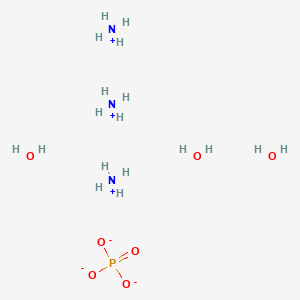
![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)

